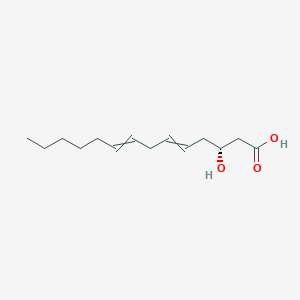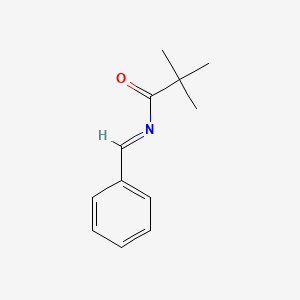
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)-,也称为新戊酰苯胺,是一种有机化合物,分子式为C11H15NO,分子量为177.2429 g/mol 。该化合物以其酰胺官能团和苯亚甲基取代基为特征,使其成为各种化学反应和应用中宝贵的化合物。
准备方法
合成路线和反应条件
丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)- 可以通过新戊酰氯与苄胺反应合成 。反应通常在受控条件下进行,并存在诸如三乙胺之类的碱来中和生成的盐酸。反应可表示如下:
新戊酰氯+苄胺→丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)-+HCl
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度,通常涉及连续流动反应器和自动化系统来保持一致的反应参数。
化学反应分析
反应类型
丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)- 经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酰胺基团转化为胺基团。
取代: 苯亚甲基基团可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 使用卤素(例如,溴)或亲核试剂(例如,氢氧根离子)等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸,而还原可能产生胺。
科学研究应用
丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)- 在科学研究中具有多种应用:
化学: 它用作合成各种有机化合物的先驱,以及作为有机反应的试剂。
生物学: 该化合物用于研究酶相互作用和蛋白质修饰。
作用机制
丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)- 的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。酰胺基团可以与酶的活性位点形成氢键,从而影响其活性。此外,苯亚甲基基团可以与蛋白质中的疏水口袋相互作用,从而影响其构象和功能。
相似化合物的比较
类似化合物
丙酰胺, 2,2-二甲基-N-(3-甲基苯基)-: 该化合物具有类似的结构,但在苯环上有一个甲基.
丙酰胺, 2,2-二甲基-N-苯基-: 该化合物缺少苯亚甲基取代基.
独特性
丙酰胺, 2,2-二甲基-N-(苯亚甲基)-, (E)- 由于其特定的取代基模式而独一无二,赋予了其独特的化学和物理性质。这种独特性使其在其他类似化合物可能不太有效的一些专门应用中具有价值。
属性
CAS 编号 |
213595-49-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-benzylidene-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI 键 |
STVYEJDQWDWRJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)N=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
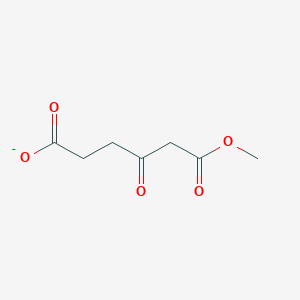
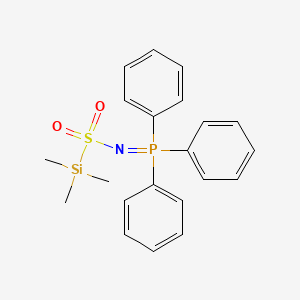
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
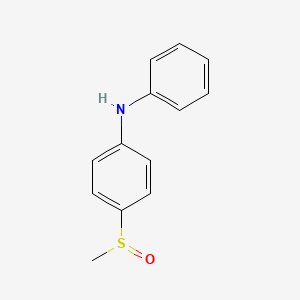
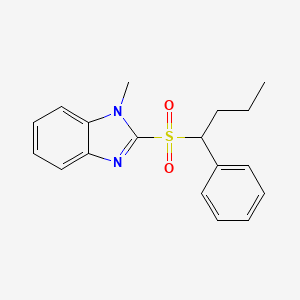
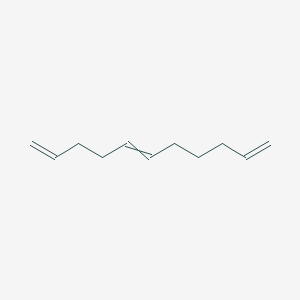
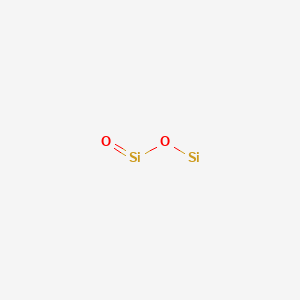
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
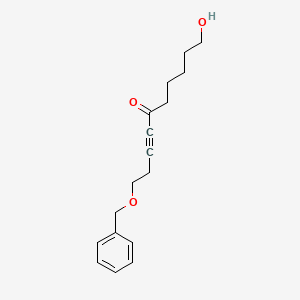
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)

